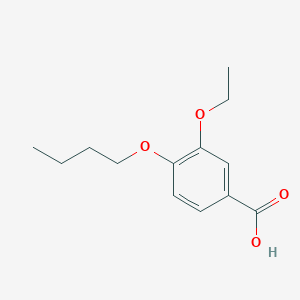

4-Butoxy-3-ethoxybenzoic acid

Description

Properties

IUPAC Name |

4-butoxy-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEGBVYBSCWQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367158 | |

| Record name | 4-butoxy-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101268-36-4 | |

| Record name | 4-butoxy-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-ethoxybenzoic acid

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 4-Butoxy-3-ethoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis detailed herein is grounded in established chemical principles and leverages field-proven methodologies to ensure reproducibility and high yield.

Introduction

This compound is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring both an ethoxy and a butoxy group on the aromatic ring, imparts distinct physicochemical properties that are of interest for the development of novel molecules. This guide will focus on a logical and practical synthetic approach, starting from a readily available precursor and detailing each step with scientific rigor.

Proposed Synthesis Pathway: A Two-Step Approach from Vanillic Acid

The most logical and efficient pathway for the synthesis of this compound commences with the selective etherification of vanillic acid (4-hydroxy-3-methoxybenzoic acid). This two-step process involves:

-

Ethylation of Vanillic Acid: The phenolic hydroxyl group of vanillic acid is first ethylated to yield 3-ethoxy-4-hydroxybenzoic acid. This initial step is crucial for introducing the ethoxy group at the desired position.

-

Butylation of 3-Ethoxy-4-hydroxybenzoic acid: The remaining phenolic hydroxyl group of the intermediate is then butylated to afford the final product, this compound.

This sequential approach allows for controlled introduction of the different alkyl groups. The Williamson ether synthesis is the key reaction employed in both steps, a reliable and versatile method for forming ether linkages.[1][2][3]

Caption: Overall two-step synthesis pathway for this compound.

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[2] In this reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile and attacks an electrophilic alkyl halide, displacing the halide and forming an ether.

In the context of this synthesis:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of the starting material or intermediate, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion then attacks the primary alkyl halide (iodoethane or 1-bromobutane), leading to the formation of the ether bond and the displacement of the halide ion.

The choice of a primary alkyl halide is critical as the reaction is most efficient for unhindered electrophiles.[2]

Caption: Generalized mechanism of the Williamson ether synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis.[1][3]

Part 1: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid from Vanillic Acid

Materials and Reagents:

-

Vanillic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodoethane (CH₃CH₂I)

-

Anhydrous Acetone

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up - Acidification: Add deionized water to the residue and acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude 3-ethoxy-4-hydroxybenzoic acid.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-ethoxy-4-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Part 2: Synthesis of this compound from 3-Ethoxy-4-hydroxybenzoic acid

Materials and Reagents:

-

3-Ethoxy-4-hydroxybenzoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

1-Bromobutane (CH₃CH₂CH₂CH₂Br)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Butylating Agent: Add 1-bromobutane (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of deionized water.

-

Work-up - Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl to precipitate the crude this compound.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash several times with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key physicochemical properties of the target compound and its precursor.

| Property | Vanillic Acid | 3-Ethoxy-4-hydroxybenzoic acid | This compound | Reference(s) |

| Molecular Formula | C₈H₈O₄ | C₉H₁₀O₄ | C₁₃H₁₈O₄ | ,[4],[5] |

| Molecular Weight | 168.15 g/mol | 182.17 g/mol | 238.28 g/mol | ,[4],[5] |

| CAS Number | 121-34-6 | 5438-38-0 | 101268-36-4 | ,[4],[5] |

| Appearance | White to off-white crystalline powder | White to off-white solid | - | |

| Melting Point | 210-212 °C | - | - | |

| Typical Yield | - | High (based on analogous reactions) | High (based on analogous reactions) | [1] |

Note: Experimental data for this compound and 3-Ethoxy-4-hydroxybenzoic acid are not extensively available in the public domain and are estimated based on similar compounds and reactions.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

-

Iodoethane and 1-bromobutane are alkylating agents and should be handled with care.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant.

-

Potassium carbonate can cause irritation upon contact.

Conclusion

The described two-step synthesis of this compound from vanillic acid represents a scientifically sound and practical approach for laboratory-scale preparation. The utilization of the Williamson ether synthesis provides a reliable method for the sequential introduction of the ethoxy and butoxy groups. This guide offers a comprehensive framework for researchers and professionals to produce this valuable compound for further investigation in drug discovery and materials science.

References

- Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.

- Pearl, I. A., & McCoy, J. F. (1951). Reactions of Vanillin and its Derived Compounds. XIII. A New Synthesis of Vanillic Acid Esters. Journal of the American Chemical Society, 73(7), 3331-3332.

- Zhang, X., et al. (2015). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. Polymer Chemistry, 6(5), 797-804.

- Unknown. (2020). ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION).

- Sigma-Aldrich. (n.d.). Vanillic acid.

- Unknown. (2020). ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION).

- ChemicalBook. (n.d.). 3-ethoxy-4-hydroxybenzoic acid synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.

- Guidechem. (n.d.). 3-ethoxy-4-hydroxybenzoic acid 5438-38-0 wiki.

- Pearl, I. A. (1955). Vanillic acid. Organic Syntheses, 35, 93.

- FINETECH INDUSTRY LIMITED. (n.d.). This compound.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.

- Unknown. (2020). Williamson Ether Synthesis. YouTube.

- Patalano, A. (2020). Williamson Ether Synthesis. YouTube.

- Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.

- National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. PubChem.

- ChemicalBook. (n.d.). 3-CYANO-4-ETHOXYBENZOIC ACID synthesis.

- National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.

- Aceschem. (n.d.). CAS 101268-36-4 | this compound.

- National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. PubChem.

- Pearl, I. A. (1955). Protocatechuic acid. Organic Syntheses, 35, 84.

- European Patent Office. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene (EP1454891A1).

- National Center for Biotechnology Information. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. PubChem.

- Ren, Y., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(3), 4260-4273.

- BenchChem. (2025). An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook.

- BenchChem. (2025). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-(methoxycarbonyl)benzoic acid. PubChem.

- Cenmed Enterprises. (n.d.). 4-Hydroxy-3-(methoxycarbonyl)benzoic acid (C007B-181400).

- Google Patents. (n.d.). Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone (CN103553909A).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 101268-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-Butoxy-3-ethoxybenzoic acid, a disubstituted benzoic acid derivative. Drawing upon established principles of organic chemistry and extrapolating from structurally analogous compounds, this document details its synthesis, predicted physicochemical and spectroscopic properties, and explores its potential within the fields of materials science and drug discovery. This resource is intended for researchers, chemists, and professionals in pharmaceutical and chemical development.

Introduction and Molecular Overview

This compound belongs to the family of alkoxybenzoic acids, which are characterized by a central benzene ring functionalized with a carboxylic acid group and one or more alkoxy groups. The specific arrangement of a butoxy and an ethoxy group on the benzoic acid scaffold imparts a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties. While detailed experimental data for this specific molecule is not extensively published, its structural features suggest potential applications ranging from liquid crystal formation to targeted biological activity. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making this compound a person of interest for further investigation.[1][2]

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 101268-36-4 | [3][4][5][6] |

| Molecular Formula | C₁₃H₁₈O₄ | [5] |

| Molecular Weight | 238.28 g/mol | [6] |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | PubChem |

| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | PubChem |

Synthesis Pathway: A Strategic Approach

The most logical and efficient route for the synthesis of this compound is a sequential Williamson ether synthesis, a robust and well-documented method for preparing ethers.[7][8] This strategy involves the stepwise alkylation of a readily available dihydroxybenzoic acid precursor. Protocatechuic acid (3,4-dihydroxybenzoic acid) serves as an ideal starting material.[9][10]

The causality behind this synthetic choice rests on the differential reactivity of the two hydroxyl groups on the protocatechuic acid precursor under controlled reaction conditions, allowing for regioselective alkylation. The esterification of the carboxylic acid prior to etherification protects this functional group from unwanted side reactions.

Detailed Experimental Protocol:

Part A: Esterification of Protocatechuic Acid

-

Reaction Setup: To a solution of protocatechuic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.

Part B: Sequential Alkylation

-

First Alkylation (Butylation): Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (1.1 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C. After cessation of hydrogen evolution, add 1-bromobutane (1.1 eq) dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography to isolate methyl 4-butoxy-3-hydroxybenzoate.

-

Second Alkylation (Ethylation): Dissolve the product from the previous step (1.0 eq) in anhydrous acetone. Add finely ground potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

-

Reflux: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Isolation: Cool the mixture, filter off the inorganic salts, and evaporate the solvent to yield crude methyl 4-butoxy-3-ethoxybenzoate.

Part C: Saponification

-

Hydrolysis: Dissolve the crude ester from Part B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidification: Cool the solution and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is scarce, its properties can be reliably predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification/Comparison |

| Melting Point (°C) | 130 - 150 | Higher than benzoic acid due to increased molecular weight and van der Waals forces. Comparable to other dialkoxybenzoic acids. |

| Boiling Point (°C) | > 300 | High boiling point expected due to the carboxylic acid group enabling hydrogen bonding and high molecular weight. |

| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in hot water; insoluble in cold water. | The long alkyl chains increase lipophilicity, while the carboxylic acid provides some polarity. |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy and butoxy chains, as well as the aromatic protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): Three signals in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Ethoxy Group (δ 1.4-1.5 ppm, t, 3H; δ 4.1-4.2 ppm, q, 2H): A triplet for the methyl protons and a quartet for the methylene protons.

-

Butoxy Group (δ 0.9-1.0 ppm, t, 3H; δ 1.4-1.8 ppm, m, 4H; δ 4.0-4.1 ppm, t, 2H): A triplet for the terminal methyl group, a multiplet for the two internal methylene groups, and a triplet for the methylene group attached to the oxygen.

-

Carboxylic Acid Proton (δ 12.0-13.0 ppm): A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework.[6][11][12]

-

Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will appear significantly downfield.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with those attached to oxygen atoms appearing further downfield.

-

Alkoxy Carbons (δ 14-70 ppm): Signals corresponding to the four carbons of the butoxy group and the two carbons of the ethoxy group.

FTIR Spectroscopy: The infrared spectrum will confirm the presence of key functional groups.[4][13][14]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.[4]

-

C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry: Electron ionization mass spectrometry would likely show a detectable molecular ion peak (M⁺) at m/z 238. Common fragmentation patterns for benzoic acids and aromatic ethers would be expected.[5][15]

-

Loss of Alkoxy Groups: Fragmentation may involve the loss of the butoxy or ethoxy side chains.

-

Decarboxylation: Loss of CO₂ (44 Da) or the -COOH group (45 Da) from the molecular ion is a common fragmentation pathway for benzoic acids.[15]

Potential Applications and Future Research Directions

The unique structural characteristics of this compound suggest potential applications in both materials science and medicinal chemistry.

Materials Science

The elongated, rigid structure of alkoxybenzoic acids makes them excellent candidates for the formation of thermotropic liquid crystals.[16][17][18] The carboxylic acid moiety can form hydrogen-bonded dimers, effectively creating a more rod-like supramolecular structure, which is conducive to the formation of nematic and smectic phases. The differential lengths of the butoxy and ethoxy chains could lead to interesting and tunable mesophase behaviors. Further research into the thermal properties of this compound using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is warranted.[19]

Drug Discovery and Development

Benzoic acid derivatives are a well-established class of compounds with a wide array of biological activities.[1][20]

-

Antimicrobial Activity: Alkoxybenzoic acids have demonstrated efficacy against both gram-positive and gram-negative bacteria, with potential applications in disrupting biofilms.[21][22][23] The lipophilic nature of the butoxy and ethoxy chains could enhance membrane permeability and disruption.

-

Anti-inflammatory Properties: Many benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3][24] The specific substitution pattern of this compound could be explored for selective inhibition of inflammatory pathways.

-

Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors.[25][26][27] Depending on the overall shape and electronic distribution, this molecule could be investigated as an inhibitor for various enzymatic targets, such as protein phosphatases or hydrolases.[27]

Conclusion

This compound is a compound with significant untapped potential. Based on a robust understanding of its structural analogs, this guide has outlined a reliable synthetic pathway and a comprehensive set of predicted physicochemical and spectroscopic properties. The exploration of its use as a precursor for liquid crystals and as a scaffold for novel therapeutic agents presents exciting avenues for future research. The protocols and data presented herein provide a solid foundation for scientists and researchers to begin their investigation into this promising molecule.

References

-

Antibiofilm activity of alkyoxybenzoic acids. (n.d.). FirstIgnite. Retrieved from [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 693-698.

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from [Link]

- Exner, O., & Buděšínský, M. (1990). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Endoma-Arias, M. A., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 55(17), 7489-7498.

- Rainsford, K. D. (1985). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. U.S.

- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). International Journal of Creative Research Thoughts, 12(8), a426-a436.

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV

- Williamson Ether Synthesis. (n.d.).

- Wang, L., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2008-2015.

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molbank, 2024(1), M1772.

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

- First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2022). Scientific Reports, 12(1), 1-14.

- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (2021). Metabolites, 11(11), 748.

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Journal of Applied Biology & Biotechnology, 9(5), 114-121.

- Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2022). Crystals, 12(8), 1134.

- Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). Molecules, 28(21), 7338.

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Folia Microbiologica, 66(4), 577-587.

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

-

FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). (n.d.). Cheméo. Retrieved from [Link]

- Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. (2011).

-

4-Ethoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. Retrieved from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. (2020). PLoS ONE, 15(11), e0242616.

- Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. (2021). Applied and Environmental Microbiology, 87(22), e01424-21.

-

Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. (n.d.). GenScript. Retrieved from [Link]

-

protocatechuic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3748-3756.

-

17.2: Substituted Benzoic Acids. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 6. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. mdpi.com [mdpi.com]

- 10. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 20. ymerdigital.com [ymerdigital.com]

- 21. app.firstignite.com [app.firstignite.com]

- 22. ijpbp.com [ijpbp.com]

- 23. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 25. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid

CAS Number: 101268-36-4

Abstract

This technical guide provides a comprehensive overview of 4-Butoxy-3-ethoxybenzoic acid (CAS: 101268-36-4), a substituted benzoic acid derivative. In the absence of extensive peer-reviewed literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide outlines a proposed synthetic pathway via the Williamson ether synthesis, details predicted analytical characterization data (¹H NMR, ¹³C NMR, IR, and MS), and explores potential applications in materials science and medicinal chemistry. All protocols and data are presented with the intent to be self-validating and to provide a robust starting point for further investigation by drug development professionals and synthetic chemists.

Introduction and Physicochemical Properties

This compound is a disubstituted aromatic carboxylic acid. The presence of both a butoxy and an ethoxy group on the benzene ring imparts a significant degree of lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and salt formation. These structural features suggest its potential utility as a building block in the synthesis of more complex molecules, such as liquid crystals or biologically active compounds.

While experimental data is not publicly available, key physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₈O₄ | [Calculated] |

| Molecular Weight | 238.28 g/mol | [Calculated] |

| XlogP | ~3.3 | [Predicted based on analogs][1] |

| Appearance | Predicted to be a white to off-white crystalline solid | [Inference from similar benzoic acid derivatives] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and slightly soluble in nonpolar solvents. | [Inference from analogous compounds] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C"]; O_carboxyl1 [label="O"]; O_carboxyl2 [label="OH"]; O_ethoxy [label="O"]; C_ethoxy1 [label="CH2"]; C_ethoxy2 [label="CH3"]; O_butoxy [label="O"]; C_butoxy1 [label="CH2"]; C_butoxy2 [label="CH2"]; C_butoxy3 [label="CH2"]; C_butoxy4 [label="CH3"];

// Benzene ring with double bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; node [shape=none, label=""]; b1 [pos="0.75,0.43!"]; b2 [pos="-0.75,0.43!"]; b3 [pos="0,-0.87!"]; C1 -- b1 [style=invis]; C2 -- b1 [style=invis]; C3 -- b2 [style=invis]; C4 -- b2 [style=invis]; C5 -- b3 [style=invis]; C6 -- b3 [style=invis];

// Substituents C1 -- C_carboxyl [len=1.5]; C_carboxyl -- O_carboxyl1 [len=1.5, style=double]; C_carboxyl -- O_carboxyl2 [len=1.5]; C3 -- O_ethoxy [len=1.5]; O_ethoxy -- C_ethoxy1 [len=1.5]; C_ethoxy1 -- C_ethoxy2 [len=1.5]; C4 -- O_butoxy [len=1.5]; O_butoxy -- C_butoxy1 [len=1.5]; C_butoxy1 -- C_butoxy2 [len=1.5]; C_butoxy2 -- C_butoxy3 [len=1.5]; C_butoxy3 -- C_butoxy4 [len=1.5];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"]; C_carboxyl [pos="-1.5,-0.8!"]; O_carboxyl1 [pos="-2.5,-0.3!"]; O_carboxyl2 [pos="-1.5,-2!"]; O_ethoxy [pos="3.75,1.3!"]; C_ethoxy1 [pos="4.75,2.3!"]; C_ethoxy2 [pos="6.25,2.3!"]; O_butoxy [pos="2.25,3.9!"]; C_butoxy1 [pos="3.25,4.9!"]; C_butoxy2 [pos="4.75,4.9!"]; C_butoxy3 [pos="5.75,5.9!"]; C_butoxy4 [pos="7.25,5.9!"]; }

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

The synthesis of this compound can be reliably achieved via a sequential Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This proposed protocol starts from the commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4][5], which offers a cost-effective and efficient entry point. The synthesis involves three main stages: ethylation of the hydroxyl group, demethylation of the methoxy group, and subsequent butylation.

Caption: Proposed three-stage synthesis workflow for this compound.

Step-by-Step Methodology

Stage 1: Synthesis of 3-Ethoxy-4-methoxybenzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone as the solvent.

-

Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

-

Isolation: Evaporate the combined acetone filtrates under reduced pressure. Dissolve the resulting residue in water and acidify with 2M hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-methoxybenzoic acid.

Stage 2: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid

-

Reaction Setup: In a flask suitable for high-temperature reactions, mix 3-ethoxy-4-methoxybenzoic acid (1.0 eq) with pyridine hydrochloride (5.0 eq).

-

Reaction: Heat the mixture to 180-200 °C for 2-3 hours. The reaction mixture will become molten.

-

Workup: Cool the mixture until it solidifies. Add cold water to the flask and break up the solid.

-

Isolation: Filter the solid product, wash thoroughly with water to remove residual pyridine hydrochloride, and dry.

Stage 3: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.

-

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.

-

Workup: Cool the reaction and pour it into a beaker of cold water.

-

Isolation: Acidify the aqueous mixture with 2M HCl to precipitate the crude product. Filter the solid and wash with water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Predicted Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[6][7][8][9][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | broad singlet | 1H | COOH | Typical for carboxylic acid protons, deshielded and often broad due to hydrogen bonding.[7] |

| ~7.6 | doublet | 1H | Ar-H | Aromatic proton ortho to the carboxyl group. |

| ~7.5 | doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the butoxy group. |

| ~7.1 | doublet | 1H | Ar-H | Aromatic proton ortho to the ethoxy group. |

| ~4.1 | triplet | 2H | O-CH₂ (Butoxy) | Methylene group adjacent to the aromatic oxygen, deshielded. |

| ~4.0 | quartet | 2H | O-CH₂ (Ethoxy) | Methylene group of the ethoxy substituent. |

| ~1.7 | multiplet | 2H | CH₂ (Butoxy) | Methylene group beta to the oxygen in the butoxy chain. |

| ~1.4 | multiplet | 2H | CH₂ (Butoxy) | Methylene group gamma to the oxygen in the butoxy chain. |

| ~1.3 | triplet | 3H | CH₃ (Ethoxy) | Terminal methyl group of the ethoxy substituent. |

| ~0.9 | triplet | 3H | CH₃ (Butoxy) | Terminal methyl group of the butoxy substituent. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | Carboxylic acid carbonyl carbon. |

| ~153 | Ar-C | Aromatic carbon attached to the butoxy group. |

| ~148 | Ar-C | Aromatic carbon attached to the ethoxy group. |

| ~124 | Ar-C | Aromatic carbon attached to the carboxyl group. |

| ~123 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~114 | Ar-CH | Aromatic methine carbon. |

| ~69 | O-CH₂ (Butoxy) | Methylene carbon of the butoxy group. |

| ~64 | O-CH₂ (Ethoxy) | Methylene carbon of the ethoxy group. |

| ~31 | CH₂ (Butoxy) | Methylene carbon of the butoxy group. |

| ~19 | CH₂ (Butoxy) | Methylene carbon of the butoxy group. |

| ~15 | CH₃ (Ethoxy) | Methyl carbon of the ethoxy group. |

| ~14 | CH₃ (Butoxy) | Methyl carbon of the butoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and aromatic ether functional groups.[12][13][14][15]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (from carboxylic acid dimer) |

| 3080-3030 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (from ethoxy and butoxy groups) |

| 1710-1680 | Strong | C=O stretch (from carboxylic acid dimer) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| 1320-1210 | Strong | C-O stretch (from carboxylic acid and ether linkages) |

| ~920 | Broad | O-H bend (out-of-plane, from dimer) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 238. Key fragmentation patterns would likely involve the loss of the alkyl chains and the carboxyl group.[16][17][18][19][20]

Table 5: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 193 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 181 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 165 | [M - OC₄H₉]⁺ (Loss of butoxy radical) |

| 121 | [M - OC₄H₉ - CO₂]⁺ (Loss of butoxy radical and CO₂) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Potential Research Applications

While specific applications for this compound have not been documented, its structure suggests several avenues for investigation:

-

Liquid Crystal Synthesis: Alkoxybenzoic acids are well-known precursors in the synthesis of liquid crystalline materials.[21] The long butoxy chain, in particular, could be exploited to induce or modify mesophase behavior in ester derivatives.

-

Medicinal Chemistry: Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[22] The increased lipophilicity provided by the two alkoxy groups may enhance membrane permeability and oral bioavailability, making it an interesting scaffold for drug discovery programs.

-

Polymer and Materials Science: The carboxylic acid group can be used as a handle for polymerization or for grafting onto surfaces, allowing for the modification of material properties. The hydrophobic nature of the molecule could be used to create water-repellent surfaces or to act as a compatibilizer in polymer blends.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar benzoic acid derivatives, it should be considered an irritant to the skin, eyes, and respiratory system.

References

-

PubChemLite. This compound (C13H18O4). Available from: [Link].

- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

-

Wikipedia. Williamson ether synthesis. Available from: [Link].

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link].

-

Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Available from: [Link].

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link].

-

ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link].

- Unknown Source. Synthesis and structural interpretation of 4-(alkoxy)

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

-

Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Available from: [Link].

- Google Patents. US5260475A - Esterification of hydroxybenzoic acids.

-

Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

-

Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available from: [Link].

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available from: [Link].

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link].

-

ResearchGate. 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups protons. Available from: [Link].

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available from: [Link].

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available from: [Link].

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Acids and Esters. Available from: [Link].

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Available from: [Link].

- Unknown Source.

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzoic acid. Available from: [Link].

-

J. Org. Chem. NMR Chemical Shifts. Available from: [Link].

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). Available from: [Link].

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link].

- Google Patents. WO2013035103A1 - Phenol c-alkylation process.

-

PubChem. 4-Ethoxybenzoic acid. Available from: [Link].

-

PubChemLite. 3-hydroxy-4-methoxybenzoic acid (C8H8O4). Available from: [Link].

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available from: [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Hydroxy-4-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 3-hydroxy-4-methoxybenzoic acid (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Ethoxybenzoic acid(619-86-3) 1H NMR [m.chemicalbook.com]

- 11. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. homework.study.com [homework.study.com]

- 18. geo.fu-berlin.de [geo.fu-berlin.de]

- 19. pharmacy180.com [pharmacy180.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Khan Academy [khanacademy.org]

Introduction: A Molecule of Interest in Medicinal Chemistry

An In-Depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid: Structure, Synthesis, and Characterization

This compound is a polysubstituted aromatic carboxylic acid. As a derivative of benzoic acid, it belongs to a class of compounds that are significant scaffolds in the development of new therapeutic agents.[1][2] The dual alkoxy substitution, featuring both a butoxy and an ethoxy group on the benzene ring, imparts specific lipophilic and electronic properties that make it a valuable intermediate for organic synthesis and a candidate for biological evaluation. Alkoxy-substituted benzoic acids are known to exhibit a range of biological activities, including antibacterial and anticancer properties, making this particular molecular architecture a point of interest for drug development professionals.[3][4]

This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for its application in drug discovery and materials science.

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are determined by the interplay of its three key functional groups: the carboxylic acid, the ethoxy group, and the butoxy group, all attached to a central benzene ring.

Caption: Molecular structure of this compound.

The lipophilicity is enhanced by the butoxy and ethoxy chains, which can influence the molecule's ability to cross biological membranes. The carboxylic acid group provides a site for hydrogen bonding and salt formation, which is critical for solubility in aqueous media and potential interactions with biological targets.

Data Presentation: Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 101268-36-4 | [5] |

| Molecular Formula | C₁₃H₁₈O₄ | [6] |

| Molecular Weight | 238.28 g/mol | - |

| Monoisotopic Mass | 238.12051 Da | [6] |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCC | [6] |

| InChIKey | HEEGBVYBSCWQJP-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 3.3 | [6] |

| Appearance | Solid (predicted) | - |

Part 2: Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing from a commercially available starting material, ethyl 3-ethoxy-4-hydroxybenzoate. The methodology involves an initial Williamson ether synthesis followed by saponification (ester hydrolysis).

Causality in Experimental Design

The choice of a Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers from phenols.[7][8][9] This Sₙ2 reaction requires the conversion of the weakly acidic phenolic hydroxyl group into a more potent nucleophile, the phenoxide.[10] A moderately strong base like potassium carbonate is sufficient for this deprotonation and is favored for its ease of handling and removal post-reaction compared to stronger bases like sodium hydride. 1-Bromobutane is selected as the alkylating agent due to its good reactivity as a primary alkyl halide, which minimizes the competing E2 elimination reaction.[8][9]

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction, driven to completion by using a strong base like potassium hydroxide in a protic solvent mixture, followed by acidification to precipitate the final product.[11]

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of Ethyl 4-butoxy-3-ethoxybenzoate

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF) to create a stirrable solution.

-

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 4-butoxy-3-ethoxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve the crude ethyl 4-butoxy-3-ethoxybenzoate from the previous step in a mixture of ethanol and water (e.g., 2:1 ratio). Add potassium hydroxide (KOH, 3.0 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the ester spot by TLC.

-

Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

-

Isolation: The white precipitate of this compound will form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.

Part 3: Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in their specific chemical environments. The aromatic protons will appear as distinct signals in the downfield region (δ 6.9-7.8 ppm). The methylene protons of the ethoxy and butoxy groups adjacent to oxygen atoms will be deshielded (δ ~4.0-4.2 ppm). The remaining aliphatic protons will appear in the upfield region (δ 0.9-1.8 ppm). The carboxylic acid proton will be a broad singlet at a very downfield shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). Aromatic carbons will resonate in the δ 110-160 ppm range, with those attached to oxygen atoms appearing further downfield. The aliphatic carbons of the alkoxy groups will be found in the upfield region (δ 14-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of benzoic acid and its derivatives shows characteristic absorption bands.[12][13][14]

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[13][15] |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of sp² hybridized C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of sp³ hybridized C-H bonds in the ethoxy and butoxy groups. |

| C=O (Carbonyl) | 1710 - 1680 | Stretching vibration of the carbonyl group in the carboxylic acid, conjugated with the aromatic ring.[15] |

| C=C (Aromatic) | 1600, 1580, 1475 | Skeletal vibrations within the benzene ring. |

| C-O (Ether & Acid) | 1320 - 1210 (strong) | Asymmetric and symmetric C-O stretching vibrations from the ether linkages and the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₈O₄), the expected monoisotopic mass is 238.1205 Da.[6] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 238. Common fragmentation patterns would include the loss of the butoxy and ethoxy groups, as well as the characteristic loss of a carboxyl group.

Part 4: Applications in Research and Drug Development

Substituted benzoic acids are prevalent motifs in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable building block for creating more complex molecules with tailored biological activities.

-

Scaffold for Synthesis: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of compound libraries for high-throughput screening.

-

Potential Biological Activity: Alkoxy groups on a benzene ring can modulate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). They can also participate in key binding interactions with biological targets. Research on other alkoxy-substituted benzoic acids suggests potential for antimicrobial, anti-inflammatory, and anticancer activities.[3][4][16] For instance, the presence of these groups can influence C-H activation sites for further synthetic elaboration or act as pharmacophore elements.[3]

-

Materials Science: Benzoic acid derivatives are also used in the synthesis of liquid crystals and other advanced materials. The rod-like shape of this molecule could be exploited in such applications.[11]

Further investigation into the biological profile of this compound and its derivatives is a promising avenue for the development of novel therapeutic agents.

References

-

Belkov, M.V., & Kazyuchits, N.M. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H18O4). Retrieved from [Link]

-

Sokolov, N. A., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(15), 4994. MDPI. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. CORE. Retrieved from [Link]

-

Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]

-

FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 101268-36-4. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2007). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

SK. (2014). Williamson Ether Synthesis. Chem-Station. Retrieved from [Link]

-

Kumar, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3350-3361. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). Retrieved from [Link]

-

Organic Chemistry Lab. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Khan, I., et al. (2022). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 26(14), 1347-1361. PubMed. Retrieved from [Link]

-

Cichonska, K., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(22), 6815. MDPI. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-acetoxy-3-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxybenzoic acid. Retrieved from [Link]

-

Li, W., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(4), 6261-6274. MDPI. Retrieved from [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. This compound | CAS: 101268-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Determination of 4-Butoxy-3-ethoxybenzoic acid

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Butoxy-3-ethoxybenzoic acid, a molecule with structural motifs pertinent to contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to perform this critical characterization in your own laboratory. We will delve into the theoretical underpinnings of solubility, present field-proven experimental workflows, and discuss the physicochemical characteristics that govern the behavior of this molecule in solution.

The Pivotal Role of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1][2] A drug must be in solution to be absorbed from the gastrointestinal tract and to be transported in the bloodstream to its site of action. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate.[1][2] Therefore, a thorough understanding and quantitative measurement of a compound's solubility is essential in the early stages of drug discovery and for formulation development.[1][3]

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and key physicochemical properties.

Molecular Structure:

This structure reveals a benzoic acid core, which imparts acidic properties, and two ether linkages (ethoxy and butoxy groups) that contribute to its lipophilicity. The interplay between the polar carboxylic acid group and the nonpolar alkyl and phenyl moieties will govern its solubility in various media.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H18O4 | [4] |

| Molecular Weight | 238.28 g/mol | Calculated |

| pKa (predicted) | ~4.5 | Estimated based on similar structures |

| XlogP (predicted) | 3.3 | [4] |

The predicted pKa is characteristic of a weak organic acid, suggesting that its aqueous solubility will be highly dependent on pH.[5] The positive XlogP value indicates a preference for lipid environments over aqueous ones, suggesting that the compound will likely have low intrinsic water solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Rationale for the Shake-Flask Method

This method is considered the most reliable because it allows for a true equilibrium to be established, avoiding the formation of supersaturated solutions that can occur with kinetic solubility methods.[6] Kinetic methods, which often involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, can overestimate solubility and are more suited for high-throughput screening in early discovery.[1][2][6] For lead optimization and pre-formulation, the precision of the thermodynamic shake-flask method is paramount.[1]

Experimental Protocol for the Shake-Flask Method

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have enough solid to ensure a saturated solution is formed, with undissolved solid remaining at the end of the experiment.[6]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[6]

-

Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the undissolved solid.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.[1][7]

Visualizing the Shake-Flask Workflow

Caption: Relationship between pH, ionization state, and solubility of a carboxylic acid.

Conclusion

While a comprehensive dataset for the solubility of this compound is not yet publicly available, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing the robust shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility and pKa, researchers can generate the critical data needed for informed decision-making in drug discovery and development. The structural features of this compound—a weakly acidic carboxylic acid with significant lipophilic character—suggest that its solubility will be a key parameter to optimize for potential therapeutic applications.

References

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pharmatutor.org [pharmatutor.org]

- 4. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 4-Butoxy-3-ethoxybenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Butoxy-3-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using key spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Introduction

This compound, with the molecular formula C₁₃H₁₈O₄, belongs to the class of substituted benzoic acids.[1][2] The arrangement of the butoxy and ethoxy groups on the benzene ring significantly influences its electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide will explore its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds, including 4-alkoxybenzoic acids, 3- and 4-methoxybenzoic acids, and general principles of spectroscopy.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.1278 |

| [M+Na]⁺ | 261.1097 |

| [M-H]⁻ | 237.1132 |

Data predicted by computational tools.[1]

Interpretation: The molecular ion peak [M]⁺ would be expected at an m/z of approximately 238.12. The high-resolution mass spectrum would be crucial for confirming the molecular formula C₁₃H₁₈O₄. Common fragmentation patterns for benzoic acids involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether linkages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (sp³ Aliphatic) | 2960-2850 | Medium-Strong |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-O (Ether & Carboxylic Acid) | 1300-1000 | Strong |

Interpretation: The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a carboxylic acid dimer formed through hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The presence of the butoxy and ethoxy groups will be confirmed by strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) and C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.

-

Spectral Analysis: The detector measures the absorption of the evanescent wave by the sample at different wavenumbers, generating the IR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy